Butane, 2-cyclopropyl-

Catalog No.
S13629747
CAS No.
5750-02-7
M.F
C7H14
M. Wt
98.19 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Butane, 2-cyclopropyl-

CAS Number

5750-02-7

Product Name

Butane, 2-cyclopropyl-

IUPAC Name

butan-2-ylcyclopropane

Molecular Formula

C7H14

Molecular Weight

98.19 g/mol

InChI

InChI=1S/C7H14/c1-3-6(2)7-4-5-7/h6-7H,3-5H2,1-2H3

InChI Key

INSSHDIMRIMVLZ-UHFFFAOYSA-N

Canonical SMILES

CCC(C)C1CC1

Butane, 2-cyclopropyl- is an organic compound with the molecular formula C7H14C_7H_{14} and a molecular weight of approximately 98.1861 g/mol. It is categorized as a cyclopropyl-substituted alkane, specifically a derivative of butane where a cyclopropyl group is attached to the second carbon atom of the butane chain. The compound is also known by other names such as cyclopropane, sec-butyl- and sec-butylcyclopropane .

The structural configuration of Butane, 2-cyclopropyl- features a straight-chain butane backbone with a cyclopropyl ring, which introduces unique steric and electronic properties due to the ring strain associated with cyclopropane. The presence of the cyclopropyl group can influence the reactivity and stability of the compound compared to other butane derivatives.

Typical of alkanes and cycloalkanes. The primary reactions include:

  • Combustion: Like other alkanes, Butane, 2-cyclopropyl- combusts in the presence of oxygen to produce carbon dioxide and water. The general reaction can be represented as:
    C7H14+O2CO2+H2OC_7H_{14}+O_2\rightarrow CO_2+H_2O
  • Halogenation: This reaction involves the substitution of hydrogen atoms by halogen atoms (e.g., chlorine or bromine) under UV light or heat. Due to its structure, Butane, 2-cyclopropyl- may yield various halogenated products depending on the conditions and reagents used .
  • Cyclopropanation: The cyclopropyl group can participate in reactions typical for cyclopropanes, such as ring-opening reactions under certain conditions, where it may react with electrophiles due to its strained bonds .

The synthesis of Butane, 2-cyclopropyl- can be achieved through several methods:

  • Wurtz Reaction: This method involves coupling halogenated hydrocarbons using sodium metal. For example, starting from 1-bromobutane and cyclopropyl bromide could yield Butane, 2-cyclopropyl- .
  • Cyclopropanation Reactions: Cycloalkanes can be synthesized via reactions that introduce cyclopropyl groups into aliphatic chains through methods such as carbene addition or via transition metal-catalyzed processes .
  • Hydroformylation: Another approach involves hydroformylation of alkenes followed by reduction processes that lead to the formation of Butane, 2-cyclopropyl- .

Butane, 2-cyclopropyl- has potential applications in various fields:

  • Chemical Synthesis: It serves as an intermediate in organic synthesis for more complex molecules in pharmaceuticals and agrochemicals.
  • Research: Its unique structure makes it a subject of study in understanding reaction mechanisms involving strained rings and their effects on reactivity.
  • Material Science: Compounds with cyclopropyl moieties are explored for their potential use in developing new materials with specific properties .

Interaction studies involving Butane, 2-cyclopropyl- often focus on its reactivity patterns and how it interacts with various reagents. For instance:

  • Reactivity with Electrophiles: The strained nature of the cyclopropyl group allows for unique interactions with electrophiles that can lead to ring-opening or substitution reactions.
  • Stability Studies: Investigations into how substituents affect the stability of carbocations formed during reactions involving Butane, 2-cyclopropyl-, provide insights into its potential applications in medicinal chemistry .

Butane, 2-cyclopropyl- shares structural similarities with several other compounds that contain cycloalkanes or branched alkane structures. Here are some notable comparisons:

Compound NameStructure TypeUnique Features
CyclobutaneCycloalkaneFour-membered ring; higher strain than cyclopropane
Propylene oxideEpoxideContains an oxygen atom; used in polymer synthesis
CyclobutylethyleneCycloalkeneContains a double bond; reactive in polymerization
ButeneAlkeneStraight-chain; lacks ring strain

Butane, 2-cyclopropyl-'s uniqueness lies in its combination of a straight-chain alkane structure with a highly strained cyclopropyl group, which influences its chemical behavior and potential applications compared to these similar compounds.

XLogP3

3.2

Exact Mass

98.109550447 g/mol

Monoisotopic Mass

98.109550447 g/mol

Heavy Atom Count

7

UNII

4FT5MT9HM8

Dates

Last modified: 08-10-2024

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